molecular formula C20H19FN2O6S B6521077 N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[2-(furan-2-yl)ethyl]ethanediamide CAS No. 896314-91-3

N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[2-(furan-2-yl)ethyl]ethanediamide

Cat. No.: B6521077
CAS No.: 896314-91-3
M. Wt: 434.4 g/mol
InChI Key: JFHYZGKLSMHUAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[2-(furan-2-yl)ethyl]ethanediamide is a novel compound that belongs to the family of sulfonyl-containing ethanediamides

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: : Synthesis of 4-fluorobenzenesulfonyl chloride involves the reaction of fluorobenzene with chlorosulfonic acid, producing 4-fluorobenzenesulfonyl chloride.

  • Step 2: : Formation of N-(2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl)amine by reacting 4-fluorobenzenesulfonyl chloride with 2-(furan-2-yl)ethylamine in the presence of a base like triethylamine.

  • Step 3: : Coupling Reaction : Combining the resulting intermediate with ethanediamide in a suitable solvent such as dichloromethane and using coupling reagents like EDCI (N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide) to obtain N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[2-(furan-2-yl)ethyl]ethanediamide.

Industrial Production Methods

  • Utilizes bulk chemicals and scaled-up reactors.

  • Optimization of yield and purity via continuous flow processes and crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : May undergo oxidation at the furan rings.

  • Reduction: : Possible reduction of the sulfonyl group under strong reducing conditions.

  • Substitution: : Likely electrophilic or nucleophilic substitutions at the furan or benzene rings.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide, in acidic or neutral conditions.

  • Reduction: : Lithium aluminum hydride, sodium borohydride, in aprotic solvents.

  • Substitution: : Halogenating agents, nucleophiles, in solvents like acetonitrile or dichloromethane.

Major Products

  • Oxidation: : Sulfonic acids or ketones.

  • Reduction: : Sulfoxides or sulfides.

  • Substitution: : Various halogenated or alkylated derivatives.

Scientific Research Applications

  • Chemistry: : Acts as a precursor for synthesizing more complex molecules or as a reagent in organic synthesis.

  • Biology: : Potential as a biochemical probe due to its unique functional groups.

  • Medicine: : Investigated for anti-inflammatory, anticancer, or antimicrobial activities, exploiting the sulfonyl and furan functionalities.

  • Industry: : Used in the development of advanced materials, such as polymers or catalysts.

Mechanism of Action

  • Biochemical Interactions: : Likely interacts with cellular proteins via sulfonyl or amide linkages.

  • Molecular Targets: : Could target enzymes, receptors, or DNA, depending on its binding affinity and specificity.

  • Pathways Involved: : May influence oxidative stress pathways, apoptosis, or signal transduction processes.

Comparison with Similar Compounds

  • Similar Compounds

    • N,N'-disubstituted ethanediamides

    • Furan-based sulfonyl compounds

    • Fluorinated organic molecules

Uniqueness

  • Combines both fluorobenzenesulfonyl and furan groups in one molecule, providing distinctive chemical reactivity and potential for a wide array of applications that single-group compounds cannot achieve.

This compound, N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[2-(furan-2-yl)ethyl]ethanediamide, showcases the intersection of innovative organic synthesis and practical application, holding promise for future scientific advancements.

Properties

IUPAC Name

N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-[2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O6S/c21-14-5-7-16(8-6-14)30(26,27)18(17-4-2-12-29-17)13-23-20(25)19(24)22-10-9-15-3-1-11-28-15/h1-8,11-12,18H,9-10,13H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHYZGKLSMHUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CCNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.